Product packaging for Bicyclo[4.1.0]hept-3-en-2-one(Cat. No.:CAS No. 34650-65-2)

Bicyclo[4.1.0]hept-3-en-2-one

Cat. No.: B14692551
CAS No.: 34650-65-2
M. Wt: 108.14 g/mol
InChI Key: MEMQWLUDROWPHZ-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hept-3-en-2-one is a specialized bicyclic compound that serves as a valuable scaffold in fundamental organic chemistry and photochemical research. This molecule features a cyclohexenone ring fused with a cyclopropane moiety, a combination that creates significant stereoelectronic tension and leads to unique reactive properties . Computational studies using the model compound bicyclo[4.1.0]hept-3-ene have shown that upon photoexcitation, the molecule progresses through a conical intersection to yield two primary reaction pathways: a preferred route involving ring expansion and a secondary path involving ring closure . This makes it an excellent model system for investigating the intricacies of photoisomerization reactions and the role of conical intersections in reaction dynamics. The core structure is also of significant interest in natural product chemistry. Notably, the phytotoxin rosnecatrone, isolated from the fungus Rosellinia necatrix , is a naturally occurring derivative that contains the this compound framework, highlighting the biological relevance of this molecular architecture . Researchers can utilize this compound to explore its photophysical behavior, synthesize novel derivatives, and investigate structure-activity relationships in bioactive compound development. This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B14692551 Bicyclo[4.1.0]hept-3-en-2-one CAS No. 34650-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]hept-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-3-1-2-5-4-6(5)7/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMQWLUDROWPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)C2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739782
Record name Bicyclo[4.1.0]hept-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34650-65-2
Record name Bicyclo[4.1.0]hept-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bicyclo 4.1.0 Hept 3 En 2 One and Its Derivatives

Traditional Synthetic Approaches to the Bicyclo[4.1.0]hept-3-en-2-one Core

Traditional methods for synthesizing the bicyclo[4.1.0]heptane framework have been well-established, providing foundational strategies for accessing these structures. These approaches often involve the formation of the cyclopropane (B1198618) ring onto a pre-existing six-membered ring or the construction of the bicyclic system through cycloaddition reactions.

Simmons-Smith Reaction in Bicyclo[4.1.0]heptane System Synthesis

The Simmons-Smith reaction is a cornerstone in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes. mdpi.comresearchgate.net This cheletropic reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which adds a methylene (B1212753) group across a double bond. wikipedia.org The reaction is known for its reliability and preservation of the alkene's stereochemistry in the cyclopropane product. wikipedia.org

In the context of synthesizing the bicyclo[4.1.0]heptane core, the Simmons-Smith reaction is applied to a cyclohexene (B86901) precursor. For example, the reaction of cyclohexene with diiodomethane and a zinc-copper couple yields norcarane (bicyclo[4.1.0]heptane). wikipedia.org To generate the specific this compound structure, the starting material would be a corresponding cyclohexenone derivative, such as 2-cyclohexen-1-one. The cyclopropanation of the double bond in the enone system leads directly to the bicyclic ketone framework.

Several modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and reduce costs. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), is a notable improvement. researchgate.netwikipedia.org Other variations involve using cheaper alternatives like dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide. wikipedia.org The reaction's rate and success are influenced by factors such as the solvent, substituents on the substrate, and the nature of the zinc carbenoid. mdpi.com

Reagent SystemDescriptionTypical SubstrateProduct
CH₂I₂ + Zn(Cu)The classic Simmons-Smith reagent system.CyclohexeneNorcarane (Bicyclo[4.1.0]heptane) wikipedia.org
Et₂Zn + CH₂I₂Furukawa modification, often increases reactivity. researchgate.netwikipedia.orgUnfunctionalized achiral alkenes wikipedia.orgCyclopropanated product
Et₂Zn + ClCH₂IDenmark's modification, noted to be more reactive than the iodo-substituted version. mdpi.comOlefinsCyclopropanated product

Diels-Alder Reactions for Bicyclic Ketone Construction, including Cyclopropene (B1174273) and Substituted Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and, by extension, bicyclic systems. youtube.com To form a bicyclo[4.1.0]heptene structure, this reaction can be strategically employed using a cyclopropene derivative as the dienophile. Cyclopropenes, particularly cyclopropenyl ketones, are highly reactive dienophiles due to the strain of the three-membered ring and the activation provided by the α,β-unsaturated ketone system. nih.gov

When a cyclopropenyl ketone reacts with a suitable diene, such as 1,3-butadiene (B125203) or a cyclic diene like 1,3-cyclohexadiene, it can efficiently generate the bicyclo[4.1.0]heptene framework. nih.govnih.gov The reaction is typically regioselective, controlled by the polarity of the enone, and highly stereoselective. nih.gov This approach allows for the direct installation of the ketone functionality and the fused cyclopropane ring in a single, convergent step. The use of chiral cyclopropenyl ketones can also facilitate control over the relative stereochemistry of the resulting adducts. nih.gov

For instance, the reaction of a cyclopropenyl ketone with 1,3-cyclohexadiene can yield the tricyclic adduct, which contains the fundamental bicyclo[4.1.0]heptene core structure. nih.gov This strategy is not limited to products containing the three-membered ring, as subsequent reductive opening of the cyclopropane can lead to other complex structures while retaining stereochemical information. nih.govnih.gov

Photochemical Routes to this compound Structures

Photochemistry offers unique pathways for the synthesis of strained ring systems through high-energy intermediates that are not accessible under thermal conditions. These methods can facilitate complex skeletal rearrangements and cycloadditions to build the this compound core.

Photolysis of Bicyclo[2.2.2]oct-5-en-2-ones Leading to Norcarenes and Norcarenones

The photolysis of bicyclo[2.2.2]oct-5-en-2-ones is a known method for inducing profound molecular rearrangements. Depending on the substitution pattern and irradiation conditions (direct vs. sensitized), these compounds can undergo various photochemical transformations. One of the key rearrangements involves the conversion of the bicyclo[2.2.2]octane skeleton into the bicyclo[4.1.0]heptane (norcarene) system.

For example, the photochemistry of bicyclo[2.2.2]octenediones has been shown to result in a formal extrusion of ketene upon direct irradiation, leading to rearranged products. nih.gov Other studies on related systems have documented efficient 1,2-acyl shift photorearrangements. beilstein-journals.org These types of transformations, such as the oxa-di-π-methane rearrangement, are characteristic of β,γ-unsaturated ketones and can lead to the formation of a cyclopropane ring, thereby converting the bicyclo[2.2.2] framework into a bicyclo[4.1.0] structure. The presence of a ketone in the starting material allows for the direct formation of norcarenone derivatives, which are bicyclo[4.1.0]heptanones. The specific isomer, this compound, can be accessed if the starting bicyclo[2.2.2]octenone is appropriately substituted to direct the rearrangement and subsequent isomerization.

Photo-induced Intramolecular Cycloadditions for Bicyclic Enone Formation

Photo-induced intramolecular [2+2] cycloadditions provide a powerful method for forming bicyclic systems. wikipedia.org This reaction involves the irradiation of a molecule containing both an enone and an alkene moiety, which are tethered by a suitable chain. Upon photoexcitation, the enone undergoes cycloaddition with the alkene to form a cyclobutane ring, resulting in a bicyclic or polycyclic structure. illinois.edu

The regioselectivity of intramolecular photocycloadditions is often governed by the "rule of five," which predicts that the initial bond formation will preferentially lead to a five-membered ring intermediate. illinois.edu To synthesize a this compound derivative, a precursor could be designed where an intramolecular [2+2] cycloaddition forms a different bicyclic system, such as a bicyclo[2.1.1]hexane, which can then be chemically transformed into the target structure. nih.gov Alternatively, the initial photocycloaddition can create a complex polycyclic intermediate that, upon subsequent fragmentation (e.g., a retro-Diels-Alder or de Mayo-type retro-aldol reaction), yields the desired bicyclic enone. nih.gov

The mechanism typically proceeds through the excitation of the enone to a triplet state, which then interacts with the ground-state alkene to form a diradical intermediate. This intermediate then collapses to form the cyclobutane ring. wikipedia.orgillinois.edu

Metal-Catalyzed Synthetic Strategies for this compound Derivatives

Transition metal catalysis has emerged as a highly efficient and selective tool for constructing complex molecular architectures, including the bicyclo[4.1.0]heptene skeleton. Catalysts based on gold, platinum, palladium, and other metals can facilitate unique cycloisomerization and coupling reactions that are difficult to achieve through other means.

Over the past decade, transition metal-catalyzed one-pot strategies have been developed for synthesizing bicyclo[4.1.0]heptenes from 1,6-enynes. researchgate.net These reactions proceed via a cycloisomerization process where the metal catalyst activates the alkyne and alkene moieties, leading to a cascade of bond formations that constructs the bicyclic system. Catalytic systems involving gold, platinum, iridium, rhodium, and manganese complexes have been successfully employed. researchgate.net

A notable example is the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. This reaction produces 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. doi.org The proposed mechanism involves the oxidative addition of the palladium catalyst to the styryl bromide, followed by the generation of a cationic palladium(II) species. This species coordinates to the diene system, activating it for nucleophilic attack by the enolate, which ultimately leads to the formation of the bicyclic product after reductive elimination. doi.org

Gold(I) catalysts have also proven effective in the cycloisomerization of 1,6-enynes to form bicyclo[4.1.0]heptene derivatives. rsc.org These reactions are often highly efficient and can be rendered asymmetric through the use of chiral ligands, providing access to enantioenriched products. researchgate.netrsc.org

Metal CatalystReaction TypeStarting MaterialProduct TypeReference
Palladium (e.g., Pd(PPh₃)₄)Intramolecular Coupling-Cyclization3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione and β-styryl bromides2-Styryl-substituted bicyclo[4.1.0]hept-3-enes doi.org
Gold(I) (with chiral ligands)Asymmetric Cycloisomerization1,6-enynesEnantioenriched Bicyclo[4.1.0]heptenes researchgate.netrsc.org
PlatinumCycloisomerization1,6-enynesOxabicyclo[4.1.0]heptene derivatives researchgate.net
RhodiumCycloisomerization1,6-enynesBicyclo[4.1.0]heptenes researchgate.net

Gold(I)-Catalyzed Cycloisomerization Processes

Gold(I) catalysts have emerged as powerful tools for the cycloisomerization of enynes, providing an efficient route to bicyclo[4.1.0]heptene derivatives. nih.govscienceopen.com This methodology typically involves the activation of the alkyne moiety by the gold(I) catalyst, followed by an intramolecular attack of the alkene, leading to the formation of the bicyclic system. The reaction proceeds through a complex intramolecular process, transforming readily available linear starting materials into complex molecular architectures. scienceopen.com

An enantioselective variant of this reaction has been successfully developed using chiral phosphine ligands. For instance, the use of chiral gold complexes such as (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2 facilitates the asymmetric synthesis of bicyclo[4.1.0]heptene derivatives from 1,6-enynes with excellent enantioselectivities. rsc.orgresearchgate.net The reaction conditions are typically mild, and the process demonstrates good functional group tolerance.

Table 1: Gold(I)-Catalyzed Enantioselective Cycloisomerization of 1,6-Enynes

Entry Substrate (1,6-Enyne) Catalyst System Product Yield (%) ee (%)
1 Phenyl-substituted (R)-DTBM-MeO-biphep(AuCl)2/AgOTf 6,7-diphenyl-3-oxabicyclo[4.1.0]hept-4-ene 95 96
2 Benzo[d] nih.govpku.edu.cndioxole-substituted (R)-DTBM-MeO-biphep(AuCl)2/AgOTf 5-(7-phenyl-3-oxabicyclo[4.1.0]hept-4-en-6-yl)benzo[d] nih.govpku.edu.cndioxole 85 94
3 3,5-dimethylphenyl-substituted (R)-DTBM-MeO-biphep(AuCl)2/AgOTf 6-(3,5-dimethylphenyl)-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene 92 98
4 4-nitrophenyl-substituted (R)-DTBM-MeO-biphep(AuCl)2/AgOTf 6-(4-nitrophenyl)-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene 78 90

Data compiled from supporting information for an asymmetric Au(I)-catalyzed synthesis of bicyclo[4.1.0]heptene derivatives. rsc.org

Rhodium(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of Vinylcyclopropanes

Rhodium(I)-catalyzed intramolecular [3+2] cycloaddition reactions of vinylcyclopropanes (VCPs) represent a versatile strategy for the synthesis of bicyclic systems. pku.edu.cn In this process, the VCP acts as a three-carbon synthon. The proposed mechanism involves the cleavage of the C1-C2 bond of the cyclopropane ring by the rhodium(I) catalyst to form a metallacyclic intermediate. pku.edu.cn Subsequent coordination and insertion of the tethered alkene lead to the formation of the bicyclic product through reductive elimination. pku.edu.cn

This methodology has been extended to asymmetric synthesis by employing chiral ligands, such as (R)-H8-BINAP, which can induce high enantioselectivity in the formation of 5/5 fused ring systems. pku.edu.cn The reaction tolerates various tethers (e.g., NTs, O, C-tether) and substitutions on the alkyne moiety, providing access to a range of cycloadducts in moderate to high yields and with excellent enantiomeric excesses. pku.edu.cn The development of [3+2+1] cycloadditions further expands the utility of this method, allowing for the synthesis of 5/6 and 6/6 fused ring systems. pku.edu.cn

Annulation and Ring-Forming Reactions

(3+2) Annulation of Cyclopropenes with Aminocyclopropanes

A novel and convergent approach to bicyclic systems involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This reaction, mediated by photoredox catalysis using either an organic or an iridium-based catalyst under blue LED irradiation, provides access to bicyclo[3.1.0]hexanes. nih.govrsc.org While this method has been primarily demonstrated for the synthesis of five-membered rings fused to a cyclopropane, the underlying principle of combining two strained three-membered rings offers a potential strategy for constructing the bicyclo[4.1.0]heptane skeleton.

The reaction is notable for its mild conditions and broad substrate scope, accommodating a range of substituted cyclopropenes and cyclopropylanilines. nih.govrsc.org A key feature of this method is the high diastereoselectivity observed when using difluorocyclopropenes, which allows for the synthesis of valuable fluorinated building blocks for medicinal chemistry. nih.gov This strategy provides a rapid and efficient route to bicyclic scaffolds with three contiguous stereocenters. rsc.org

Strategies for Ring Enlargement from Precursor Bicyclic Systems

Ring enlargement strategies offer an alternative pathway to the bicyclo[4.1.0]heptane framework from smaller, more readily accessible bicyclic precursors. thieme-connect.defree.fr One such strategy involves the unique ring expansion of a 6-3 bicyclic ring system. For instance, the treatment of (2-hydroxy-5-oxobicyclo[4.1.0]hept-3-en-3-yl) carbamic acid esters and the corresponding benzamide derivative can lead to the formation of an expanded ring system. researchgate.net Radical-mediated ring expansions of [4.1.0] bicyclic systems are also a viable approach for generating seven-membered rings. thieme-connect.de

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound is crucial for the development of new therapeutic agents, such as carbocyclic nucleoside analogues. nih.govacs.orgmdpi.com These synthetic routes often involve the creation of multiple stereocenters with high levels of control.

A highly regio- and stereoselective synthetic approach has been established for the construction of functionalized bicyclo[4.1.0]heptyl systems. nih.govacs.org Key steps in these asymmetric syntheses include highly diastereoselective allylic oxidation and hydroboration reactions. nih.govacs.org For example, starting from an enantiomerically pure bicyclo[4.1.0]heptane alcohol, a series of transformations can be employed to introduce the desired functional groups and stereocenters. nih.gov

Another approach involves the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives through asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts. mdpi.com These chiral building blocks serve as versatile intermediates for the stereoselective synthesis of bicyclo[4.1.0]heptane-based scaffolds. mdpi.com

Table 2: Key Stereoselective Reactions in the Synthesis of Bicyclo[4.1.0]heptane Analogues

Precursor Reaction Reagent/Catalyst Key Feature
Allylic Alcohol Hydroboration 9-borabicyclo[3.3.1]nonane (9-BBN) Highly diastereoselective hydration of the olefin.
Cyclohexenone Asymmetric Transfer Hydrogenation (ATH) Bifunctional Ruthenium Catalysts Enantioselective preparation of chiral 4-hydroxy-2-cyclohexanone intermediates.
Bicyclo[4.1.0]heptene Allylic Oxidation SeO2 Regio- and stereoselective introduction of a hydroxyl group.

This table summarizes key reactions from various stereoselective synthetic routes. nih.govmdpi.com

Elucidation of Reaction Mechanisms and Pathways of Bicyclo 4.1.0 Hept 3 En 2 One

Thermal and Thermally-Induced Rearrangements

Thermal activation of bicyclo[4.1.0]heptene systems provides the necessary energy to overcome activation barriers for ring-opening and skeletal reorganization, leading to significant changes in the molecular architecture.

The Bicyclo[4.1.0]heptane skeleton, also known as norcaradiene, exists in a dynamic equilibrium with its valence tautomer, cycloheptatriene (B165957). acs.org For the unsubstituted hydrocarbon, this equilibrium heavily favors the cycloheptatriene form. High temperatures can drive the ring expansion of norcaradiene derivatives to the corresponding seven-membered ring systems.

Pyrolysis of bicyclo[4.1.0]heptane derivatives often results in the formation of cycloheptatriene and its derivatives. For instance, the gas-phase dehydrochlorination of 7,7-dichlorobicyclo[4.1.0]heptane at temperatures between 490-520°C yields a mixture of cycloheptatriene (35%) and toluene (B28343) (36%). metu.edu.tr This transformation exemplifies a thermally induced valence isomerization where the cyclopropane (B1198618) ring opens to expand the adjacent six-membered ring into a seven-membered ring. This process involves the cleavage of the C1-C7 and C6-C7 bonds of the bicyclic system. While specific pyrolysis data for Bicyclo[4.1.0]hept-3-en-2-one is not detailed, it is expected to undergo analogous thermal valence isomerization, potentially leading to cycloheptatrienone derivatives.

Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bonded substituent migrates across a π-electron system. In bicyclic systems like this compound, these rearrangements are key pathways for skeletal reorganization. The vinylcyclopropane (B126155) moiety embedded in the structure is particularly susceptible to a researchgate.netoup.com sigmatropic carbon shift, a rearrangement that typically proceeds through diradical intermediates. chemrxiv.org

Another relevant transformation observed in related systems is the oup.comacs.org-sigmatropic rearrangement. For example, in the synthesis of a conformationally locked carbocyclic nucleoside based on a bicyclo[4.1.0]heptane template, a key step involved an allylic oxidation followed by a oup.comacs.org-sigmatropic rearrangement of a selenium intermediate to install a hydroxyl group with high stereoselectivity. oup.com Metal-catalyzed reactions can also induce profound skeletal changes. Rhodium(II) complexes, for instance, have been shown to catalyze the cycloisomerization of enynes to form bicyclo[4.1.0]heptene derivatives, which can then undergo further rearrangements. researchgate.netacs.org These processes often involve the formation of a key cyclopropyl (B3062369) rhodium carbenoid intermediate that dictates the subsequent bond reorganization. researchgate.net

Photochemical Reaction Mechanisms

Photochemical excitation of this compound and its analogs opens up a rich landscape of reaction pathways distinct from thermal processes. The absorption of UV light promotes the molecule to electronically excited states, whose subsequent de-excitation pathways dictate the final product distribution.

Upon direct photolysis, this compound is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent reactions are largely governed by the topography of the S₁ potential energy surface. Theoretical studies on the parent hydrocarbon, bicyclo[4.1.0]hept-2-ene, provide significant insight into these pathways. researchgate.net The calculations indicate that upon excitation, the molecule undergoes a nearly barrierless cleavage of a cyclopropane bond to form singlet diradical intermediates. researchgate.net These intermediates are located in shallow minima on the excited-state surface and are not long-lived.

The primary deactivation pathway for these excited singlet intermediates is through efficient internal conversion to the ground state via conical intersections (S₁/S₀). researchgate.net These funnels effectively channel the excited molecules back to the S₀ surface, where they evolve into various ground-state products. For bicyclo[4.1.0]hept-2-ene, this process leads to multiple products, with cis-1,3,6-heptatriene being the major one, formed via an electrocyclic ring opening. researchgate.net In the case of substituted derivatives, such as 5,5-dimethylthis compound, irradiation can lead to rearranged phenolic products, indicating the accessibility of complex, multi-step reaction cascades following the initial photochemical event. acs.org

The spin multiplicity of the excited state plays a crucial role in determining the reaction outcome. Direct photolysis primarily populates singlet excited states, while triplet sensitization populates triplet states. These different electronic states often lead to distinct products.

For bicyclo[4.1.0]hept-2-ene, direct photolysis proceeds via the S₁ state, and the product distribution is unaffected by the presence of a triplet quencher like naphthalene. researchgate.net This confirms that the reaction occurs predominantly from the singlet manifold. In contrast, toluene-sensitized photolysis, which populates the triplet (T₁) state, results in a different product profile, yielding cis-1,3,6-heptatriene and bicyclo[3.2.0]hept-2-ene. This suggests that the singlet and triplet excited states decay through different intermediates or along different pathways on their respective potential energy surfaces. researchgate.net

Studies on related systems, such as eucarvone (B1221054) (2,6,6-trimethylcyclohepta-2,4-dienone), further illustrate this principle. Direct irradiation of eucarvone in neutral solvents, proceeding from singlet and triplet n,π* states, yields a bicyclo[3.2.0]heptenone product. iupac.org However, in highly polar or acidic media where a π,π* state is involved, the major product becomes a bicyclo[4.1.0]heptenone derivative, demonstrating how reaction conditions can alter the nature of the reactive excited state and thus the product distribution. iupac.orgresearchgate.net

Comparative Product Distribution in Photolysis of Bicyclo[4.1.0]hept-2-ene. researchgate.net
Reaction ConditionExcited StateMajor ProductsMinor Products
Direct Photolysis (185-230 nm)Singlet (S₁)cis-1,3,6-heptatrieneBicyclo[3.2.0]hept-2-ene, 1,3-cycloheptadiene, 1,4-cycloheptadiene
Triplet Sensitization (Toluene)Triplet (T₁)cis-1,3,6-heptatriene, Bicyclo[3.2.0]hept-2-eneNot specified

The dependence of photochemical outcomes on the excitation wavelength is a key diagnostic tool for understanding reaction mechanisms. For bicyclo[4.1.0]hept-2-ene, direct photolysis with monochromatic radiation in the 185-230 nm range showed that the product distribution is independent of the excitation wavelength. researchgate.net Theoretical calculations explain this by noting that the energy barriers separating the excited-state diradical intermediates from the S₁/S₀ conical intersections are very small relative to the initial photon energy. researchgate.net Consequently, the molecule rapidly loses any "memory" of the initial excitation energy before reaching the points on the potential energy surface that determine the product branching ratios.

However, this lack of wavelength dependence is not universal for all related systems. Studies on a series of 4-methoxybicyclo[3.1.0]hexenones revealed wavelength-dependent photochemistry. acs.org Excitation of the lower energy S₁ (n→π) state led exclusively to photoisomerization via the T₁ (π→π) state, whereas excitation to higher excited states opened up other reaction channels. Similarly, the photocyclization of previtamin D₃ analogues, which share structural similarities, exhibited a significant increase in quantum yields with only a minor change in excitation wavelength, attributed to the mixing of different excited states (2A and 1B). acs.org These findings indicate that while the initial photophysical processes are incredibly fast, subtle structural and electronic differences can make wavelength a critical parameter in controlling the efficiency and outcome of photoreactions in these bicyclic systems.

Acid-Catalyzed Transformations

Acid-catalyzed reactions of bicyclo[4.1.0]heptyl systems are characterized by complex carbocationic rearrangements. The solvolysis of bicyclo[4.1.0]heptan-2-yl derivatives, for instance, proceeds through the formation of a non-classical bicyclobutenium ion. scholaris.ca This intermediate can then be trapped by a nucleophile or undergo rearrangement. scholaris.ca

Studies on the acetolysis of (2-²H)bicyclo[4.1.0]heptan-2-ol under the influence of perchloric acid revealed the formation of a rearranged homoallylic cycloheptenol acetate (B1210297) product, highlighting the dynamic nature of these cationic intermediates. scholaris.ca The proposed mechanism involves the initial formation of a delocalized cation, cyclohept-3-ene(3,1,4-deloc)ylium, which can either be trapped by acetic acid or undergo a rapid, pseudo-degenerate rearrangement. scholaris.ca This rearrangement leads to scrambling of the deuterium (B1214612) label, indicating that the rearrangement can be competitive with nucleophilic capture. scholaris.ca

The stereochemistry of the starting material can influence the product distribution. For example, the acid-catalyzed cleavage of methyl 2-(endo-5-hydroxybicyclo[4.1.0]hept-exo-2-yl)acetate is highly stereospecific, yielding solely the trans-2-(2-hydroxycyclohept-3-enyl)acetic acid lactone. thieme-connect.de In contrast, the corresponding cis-acetic acid derivative rearranges to the cis-cycloheptenyllactone. thieme-connect.de

The stability and rearrangement pathways of these carbocations are influenced by substituent effects. While cyclopropylcarbinyl cations are generally stable intermediates, the presence of certain substituents can lower the activation barriers for rearrangement to homoallylic cations, potentially leading to a loss of stereoselectivity. chemrxiv.org

A summary of representative acid-catalyzed rearrangements in bicyclo[4.1.0]heptyl systems is presented below:

Starting MaterialReagent/ConditionsMajor Product(s)Reference
(2-²H)bicyclo[4.1.0]heptan-2-olPerchloric acid, Acetic acidRearranged homoallylic cycloheptenol acetate scholaris.ca
methyl 2-(endo-5-hydroxybicyclo[4.1.0]hept-exo-2-yl)acetatePerchloric acid, H₂O, acetonetrans-2-(2-hydroxycyclohept-3-enyl)acetic acid lactone thieme-connect.de
Bicycloheptyllactone from cis-acetic acidPerchloric acid, H₂O, acetonecis-cycloheptenyllactone thieme-connect.de
4,4-Dimethyl-6-methoxybicyclo[4.1.0]heptan-endo-2-olDilute hydrochloric acid3,3-Dimethylcyclohept-5-enone thieme-connect.de

The expansion of the bicyclo[4.1.0]heptyl ring system provides a valuable route to seven-membered rings, including cycloheptanones. thieme-connect.de In strong acids like fluorosulfonic acid (FSO₃H) or 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]heptanone derivatives can undergo clean isomerization to form protonated cycloheptenones. researchgate.net For example, bicyclo[3.2.0]heptan-6-one rearranges to protonated cyclohept-2-enone, and bicyclo[3.2.0]hept-2-en-7-one isomerizes to cyclohepta-2,4-dienone. researchgate.net These seven-membered ring ketones can be recovered by quenching the acid solution. researchgate.net

This type of two-carbon ring expansion is not limited to bicyclo[3.2.0] systems. A rhodium-catalyzed direct insertion of ethylene (B1197577) into the carbon-carbon bond of 1-indanones has been developed as a method for preparing benzocycloheptenones. nih.gov This reaction is notable for being byproduct-free, redox-neutral, and tolerant of various functional groups. nih.gov

The Tiffeneau-Demjanow rearrangement and its variations, which involve the reaction of cyclic ketones with reagents like diazomethane (B1218177), also represent a class of ring expansion reactions that can lead to seven-membered rings. free.fr

The following table summarizes key examples of two-carbon ring expansions leading to seven-membered rings:

Starting MaterialReagent/ConditionsProductReference
Bicyclo[3.2.0]heptan-6-oneFSO₃H or 96% H₂SO₄Protonated cyclohept-2-enone researchgate.net
Bicyclo[3.2.0]hept-2-en-7-oneFSO₃H or 96% H₂SO₄Protonated cyclohepta-2,4-dienone researchgate.net
1-IndanonesEthylene, Rhodium catalystBenzocycloheptenones nih.gov

Nucleophilic and Electrophilic Reactions

As established, the acid-catalyzed reactions of bicyclo[4.1.0]heptyl systems often proceed through a non-classical bicyclobutenium ion. scholaris.ca This electrophilic intermediate is susceptible to trapping by various nucleophiles. The efficiency and stereoselectivity of this trapping are dependent on the reaction conditions and the nature of the nucleophile.

In the solvolysis of bicyclo[4.1.0]heptan-2-yl derivatives, the bicyclobutenium ion can be trapped by the solvent, such as acetic acid or trifluoroethanol. scholaris.ca The reaction in trifluoroethanol yields an approximate 6:1 ratio of the cis- to trans-diastereomeric 2-(2,2,2-trifluoroethoxy)bicyclo[4.1.0]heptane as intermediate products. scholaris.ca These intermediates subsequently solvolyze to form 4-(2,2,2-trifluoroethoxy)cycloheptene. scholaris.ca

The catalytic oxidation of α-amino C-H bonds can generate reactive iminium ions, which are then trapped by a diverse range of nucleophiles. nih.gov This methodology, often facilitated by visible light photoredox catalysis, provides access to a wide array of functionally diverse products. nih.gov

The table below provides examples of nucleophilic trapping of intermediates derived from bicyclic systems:

IntermediateNucleophile/ConditionsProductReference
Bicyclobutenium ionAcetic acidcis- and trans-bicyclo[4.1.0]hept-2-yl acetates, cyclohept-3-en-1-yl acetate scholaris.ca
Bicyclobutenium ionTrifluoroethanolcis- and trans-2-(2,2,2-trifluoroethoxy)bicyclo[4.1.0]heptane scholaris.ca
Iminium ion from N-aryltetrahydroisoquinolineVarious nucleophiles under visible light photoredox catalysisFunctionally diverse α-amino carbon functionalized products nih.gov

The electronic structure of related tricyclic systems, such as tricyclo[4.1.0.0²,⁷]hept-3-enes, plays a crucial role in determining the regioselectivity of electrophilic attack. acs.org The reaction of a boron atom, a potent electrophile, with cyclohexene (B86901) can lead to the formation of a 1-boratricyclo[4.1.0.0²,⁷]heptane radical. acs.orgnih.gov This species is formed through an α C-H cleavage reaction. acs.orgnih.gov

Bonding analysis of the 1-boratricyclo[4.1.0.0²,⁷]heptane radical indicates the presence of a delocalized four-center-one-electron (4c-1e) bond. acs.orgnih.gov This tricyclic radical can exist in both chair and boat conformations. acs.orgnih.gov These findings provide insight into the potential pathways for the synthesis of organoboron radicals through boron-mediated C-H and C-C bond cleavage reactions in cycloolefins. acs.orgnih.gov

Ring Opening and Cycloaddition Reactions

The bicyclo[4.1.0]heptene framework can participate in ring-opening reactions. For instance, copper(II)-salt-promoted oxidative ring-opening of bicyclic cyclopropanol (B106826) derivatives can occur via radical pathways. beilstein-journals.org

Furthermore, the enone functionality present in derivatives like 1-(3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-yl)-2-buten-1-one suggests reactivity towards cycloaddition reactions. ontosight.ai Halogenated cycloalkenones, which are structurally related, have been shown to be potent dienophiles in both inter- and intramolecular Diels-Alder cycloadditions. nih.gov These reactions often exhibit high endo selectivity. nih.gov For example, the Diels-Alder reaction of 2-brominated cyclobutenones with dienes proceeds efficiently. nih.gov

The 1-boratricyclo[4.1.0.0²,⁷]heptane radical, formed from the reaction of boron with cyclohexene, can undergo ring-opening and rearrangement reactions under UV light irradiation to form a 1-cyclohexen-1-yl-borane radical. acs.orgnih.gov

Cyclopropane Ring Cleavage Pathways

The cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane systems is a prominent reaction pathway, typically initiated by photochemical or thermal energy. The presence of the enone functionality in this compound directly influences which of the cyclopropyl bonds are most susceptible to breaking.

Photochemical excitation of bicyclic systems containing a cyclopropane ring often leads to the formation of diradical intermediates. researchgate.netacs.org In the case of the closely related Bicyclo[4.1.0]hept-2-ene, direct photolysis results in the cleavage of the cyclopropane bonds that are in conjugation with the double bond. researchgate.net This process is initiated by a barrierless bond cleavage on the excited singlet state (S1), leading to singlet excited diradical intermediates. These intermediates then efficiently decay to the ground state, yielding various products. researchgate.net Theoretical studies using ab initio multiconfigurational methods have mapped these ground-state reaction pathways, showing that multiple products can be formed via conical intersections without significant energy barriers after the initial decay from the excited state. researchgate.net

A key finding is that the product distribution from such photochemical reactions is often independent of the excitation wavelength and the solvent used. researchgate.net For Bicyclo[4.1.0]hept-2-ene, the major product of direct photolysis is cis-1,3,6-heptatriene, resulting from a formal electrocyclic ring opening. researchgate.net Other products arise from the activation and cleavage of the two cyclopropane bonds conjugated with the olefinic group. researchgate.net

Thermal ring-opening is also a viable pathway. For instance, the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one, a related system, has been studied and shows that the reaction can proceed through different potential energy surfaces, including singlet and triplet states. rsc.org The thermal rearrangement of bicyclo[4.1.0]hept-2-en-endo-7-carboxaldehyde demonstrates a facile homo- ontosight.aiontosight.ai hydrogen shift, another example of the complex rearrangements initiated by ring strain relief. researchgate.net

Table 1: Key Features of Cyclopropane Ring Cleavage in Bicyclo[4.1.0]heptane Analogs

FeatureDescriptionSource(s)
Initiation Primarily photochemical (direct irradiation) or thermal. researchgate.netrsc.org
Intermediates Formation of diradical intermediates upon bond cleavage. researchgate.netacs.org
Mechanism Excited state (S1) bond cleavage followed by decay to ground state products via conical intersections. researchgate.net
Controlling Factors Product distribution is largely independent of solvent and excitation wavelength in photochemical reactions. researchgate.net
Typical Products Ring-opened isomers, such as heptatrienes, and other rearranged bicyclic systems. researchgate.net

Intramolecular and Intermolecular Cycloaddition Processes

The enone moiety within this compound makes it a potential participant in various cycloaddition reactions. These reactions can be a powerful tool for constructing more complex polycyclic frameworks. The compound can act as either the 2π or 4π component in these transformations.

Intermolecular [4+2] cycloadditions (Diels-Alder reactions) are a notable class of reactions for related systems. For example, β-stannyl enones have been used in Diels-Alder reactions to synthesize bicyclo[4.1.0]hept-3-enes. acs.org The reactivity of the dienophile is crucial; halocycloalkenones, for instance, have been shown to be highly reactive and selective dienophiles in both inter- and intramolecular Diels-Alder reactions. capes.gov.br A phytotoxic metabolite named Rosnecatrone, which possesses a substituted this compound core, highlights the natural occurrence of this scaffold, which can be targeted via cycloaddition strategies. researchgate.net

Photochemical [2+2] cycloadditions are also significant. Derivatives of 4-hydroxycyclopent-2-enone undergo intermolecular [2+2] photocycloaddition with alkenes to yield bicyclo[3.2.0]heptane structures. researchgate.net This suggests that the enone of this compound could similarly react with alkenes under photochemical conditions to form tricyclic products containing a four-membered ring.

Furthermore, the synthesis of the bicyclo[4.1.0]heptane framework itself often relies on cycloaddition. The Simmons-Smith cyclopropanation of cyclohexadienes is a classic method for creating the parent bicyclo[4.1.0]heptene structure. wiley-vch.demarquette.edu Diels-Alder reactions involving cyclopropene (B1174273) as a dienophile can also be employed. For instance, Bicyclo[4.1.0]hept-3-en-2-ol was synthesized via a Diels-Alder reaction of cyclopropene with a substituted butadiene. wiley-vch.de

Table 2: Examples of Cycloaddition Reactions in Related Bicyclic Systems

Reaction TypeReactants/PrecursorsProduct TypeSource(s)
[4+2] Diels-Alder Vinylindenes and quinoneketalsPolycyclic adducts for fluostatin synthesis capes.gov.br
[4+2] Diels-Alder Cyclopropene and 1,3-butadiene-1-trimethylsilyl etherBicyclo[4.1.0]hept-3-en-2-ol wiley-vch.de
[2+2] Photocycloaddition 4-Hydroxycyclopent-2-enone derivatives and alkenesFunctionalized bicyclo[3.2.0]heptanes researchgate.net
Simmons-Smith Cyclopropanation 1,4-Cyclohexadiene3-Norcarene (Bicyclo[4.1.0]hept-3-ene) wiley-vch.de

1,3-Acyl Migration and Decarbonylation Pathways

Photochemical rearrangement is a hallmark of β,γ-unsaturated ketones, and this compound and its derivatives are no exception. Two of the most important and often competing photochemical pathways are the 1,3-acyl shift (an oxa-di-π-methane rearrangement) and decarbonylation. scielo.org.mxresearchgate.net

The photochemical behavior of bicyclo[2.2.2]oct-5-en-2-ones serves as an excellent model for these processes. Upon direct irradiation, these compounds can undergo a 1,3-acyl shift to produce bicyclo[4.2.0]octenones. scielo.org.mxoup.com However, a competing pathway is decarbonylation (loss of carbon monoxide) followed by recyclization to yield bicyclo[4.1.0]hept-2-enes (norcarenes). oup.comrsc.org The efficiency of the decarbonylation pathway can be enhanced by introducing specific substituents at the C3 position of the bicyclo[2.2.2]oct-5-en-2-one precursor, which stabilize the biradical intermediate formed after CO loss. oup.com

In some systems, these reactions occur sequentially. For example, irradiation of 7-alkoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-one first leads to the 1,3-acyl shift product, which upon further irradiation, undergoes decarbonylation to furnish a substituted bicyclo[4.1.0]hept-2-ene. scielo.org.mx This sequence highlights the intricate relationship between these two photochemical transformations.

The 1,3-acyl shift itself is a powerful rearrangement for constructing complex molecular architectures, often creating new fused-ring systems. researchgate.netoup.com For example, direct irradiation of bicyclo[3.2.2]non-6-en-2-ones results in a ontosight.aiwiley-vch.de acyl migration to yield cis-bicyclo[4.3.0]non-4-en-7-ones. oup.com For this compound, a similar 1,3-acyl shift would be expected to produce a bicyclo[3.2.0]heptenone isomer. orgsyn.org

Table 3: Photochemical Rearrangements of Bicyclic Ketones

Starting MaterialReaction ConditionsMajor Pathway(s)Product(s)Source(s)
Substituted Bicyclo[2.2.2]oct-5-en-2-oneshv / BenzeneDecarbonylationSubstituted Bicyclo[4.1.0]hept-2-enes oup.comrsc.org
Substituted Bicyclo[2.2.2]oct-5-en-2-oneshv / Benzene1,3-Acyl Shift & DecarbonylationBicyclo[4.2.0]octenone, then Bicyclo[4.1.0]hept-2-ene scielo.org.mx
Bicyclo[3.2.2]non-6-en-2-oneshv / Pyrex filter1,3-Acyl Migrationcis-Bicyclo[4.3.0]non-4-en-7-ones oup.com
3,6-Dimethyl-3-hydroxy-6-heptenoic acidAcetic anhydride, Potassium acetateIntramolecular [2+2] cyclization of ketene1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one orgsyn.org

Advanced Spectroscopic Characterization in Bicyclo 4.1.0 Hept 3 En 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of bicyclo[4.1.0]hept-3-en-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework.

Proton (¹H) NMR Studies for Detailed Structural Elucidation

Proton NMR (¹H NMR) is instrumental in determining the number of different types of protons and their neighboring environments within the this compound structure. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. For instance, olefinic protons typically resonate at higher chemical shifts compared to those on the cyclopropane (B1198618) ring. oup.com The coupling constants (J), measured in Hertz (Hz), reveal the spatial relationship between adjacent protons, aiding in the assignment of their relative stereochemistry. oup.com For example, the coupling constants between protons on the cyclopropane ring can help establish their cis or trans relationship. oup.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis and Isomeric Differentiation

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being indicative of its hybridization and bonding environment. The carbonyl carbon (C=O) of the ketone functional group characteristically appears at a significantly downfield shift, typically in the range of 205-220 ppm. chemguide.co.uk The olefinic carbons of the cyclohexene (B86901) ring resonate between 115 and 140 ppm. chemguide.co.uk This technique is particularly powerful for distinguishing between isomers, as even subtle structural differences lead to noticeable changes in the ¹³C NMR spectrum. rsc.orgresearchgate.net For instance, the differentiation between isomeric ketones like 3-caren-2-one and 3-caren-5-one can be clearly established based on the distinct ¹³C NMR shifts of the methyl group attached to the double bond. rsc.org

Table 1: Representative ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentApproximate Chemical Shift (ppm)
C=O (Ketone)205 - 220 chemguide.co.uk
C=C (Alkene)115 - 140 chemguide.co.uk
C-O50 - 90 chemguide.co.uk
C-C0 - 50 chemguide.co.uk
Note: These are approximate values and can be influenced by substituents and the specific isomeric structure.

Oxygen-17 (¹⁷O) NMR in Oxygen-Containing Bicyclic Compounds

While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, Oxygen-17 NMR (¹⁷O NMR) offers direct insight into the electronic environment of the oxygen atom in the carbonyl group of this compound and its derivatives. huji.ac.ilresearchgate.net The chemical shift of the ¹⁷O nucleus is highly sensitive to factors like hydrogen bonding and conjugation. researchgate.net For saturated cyclic ketones, the ¹⁷O chemical shifts are typically found in the 450–600 ppm range. researchgate.net This technique can be particularly valuable for studying intermolecular interactions and subtle electronic effects within the molecule. auremn.org

Two-Dimensional NMR Techniques (e.g., COSY, NOE) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unambiguously establishing the connectivity and stereochemistry of complex molecules like this compound. scholaris.caresearchgate.net

COSY (Correlation Spectroscopy) experiments reveal which protons are coupled to each other, providing a clear picture of the bonding network within the molecule. scholaris.cawikipedia.org Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.orgwgtn.ac.nz This is crucial for determining the stereochemistry, such as the relative orientation of substituents on the bicyclic ring system. oup.comuq.edu.au For example, an NOE experiment can confirm the cis arrangement of protons on the cyclopropane ring. oup.com

Mass Spectrometry (MS) Applications in Compound Characterization and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). wiley-vch.de The molecular ion peak ([M]⁺) directly provides the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the ketone, which typically appears in the region of 1650-1750 cm⁻¹. The exact position of this band can provide clues about ring strain and conjugation. The C=C stretching vibration of the alkene in the six-membered ring also gives rise to a characteristic absorption band.

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure Determination

X-ray diffraction (XRD) analysis of single crystals provides the most definitive three-dimensional structural information of a molecule, including precise bond lengths, bond angles, and the spatial arrangement of atoms. This technique is indispensable for establishing the absolute stereochemistry of chiral centers within the this compound framework, a task that can be challenging to achieve with other spectroscopic methods alone.

Detailed Research Findings:

In the study of complex natural products containing the this compound core, single-crystal XRD has been instrumental in confirming their structures and determining their absolute configurations.

A notable example is the investigation of ophiosphaerellins , a class of polyketide-derived compounds isolated from the endolichenic fungus Ophiosphaerella korrae. For instance, the absolute configuration of Ophiosphaerellin A was unequivocally determined as (1S,5S,6R)-5-hydroxy-3,5-dimethyl-1-((S)-2-methylbutanoyl)this compound through single-crystal X-ray diffraction analysis using Cu Kα radiation. researchgate.netkuleuven.beresearchgate.net This analysis was crucial for validating the structural assignment, which was also supported by nuclear Overhauser enhancement spectroscopy (NOESY) data that indicated the relative orientation of substituents. researchgate.netkuleuven.be

Similarly, the structure of Ophiosphaerellin E , a C-3′ hydroxylated derivative of Ophiosphaerellin A, was confirmed as (1S,5R,6R)-5-hydroxy-1-((2R,3R)-3-hydroxy-2-methylbutanoyl)-3,5-dimethylthis compound by single-crystal XRD. researchgate.netkuleuven.beresearchgate.net The crystallographic data for Ophiosphaerellin A and Ophiosphaerellin E are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition numbers 1545859 and 1545863 , respectively. researchgate.netkuleuven.be

Another instance where X-ray diffraction played a pivotal role is in the structural elucidation of rosnecatrone , a phytotoxic metabolite. The absolute configuration of this this compound derivative was determined by analyzing the X-ray structure of its borohydride-reduced derivative, rosnecatrol tetra-acetate .

Furthermore, the crystal structure of N,N'-[(Z,Z)-7,7-Diphenylbicyclo[4.1.0]hept-3-ene-2,5-diylidene]dibenzenesulfonamide was analyzed to confirm the presence of the bicyclo[4.1.0]hept-3-ene ring system, resolving previous structural ambiguities. researchgate.net The study provided key indicators from the single-crystal X-ray analysis, such as the temperature of data collection (110 K), the R-factor (0.032), and the weighted R-factor (0.087). researchgate.net

Interactive Data Tables:

The following tables summarize the key crystallographic information for derivatives of this compound as reported in the literature.

Crystallographic Data for Ophiosphaerellin A (CCDC 1545859)

ParameterValue
Compound Name(1S,5S,6R)-5-hydroxy-3,5-dimethyl-1-((S)-2-methylbutanoyl)this compound
RadiationCu Kα
Absolute Configuration DeterminedYes
CCDC Number1545859

Crystallographic Data for Ophiosphaerellin E (CCDC 1545863)

ParameterValue
Compound Name(1S,5R,6R)-5-hydroxy-1-((2R,3R)-3-hydroxy-2-methylbutanoyl)-3,5-dimethylthis compound
RadiationCu Kα
Absolute Configuration DeterminedYes
CCDC Number1545863

Crystallographic Data for N,N'-[(Z,Z)-7,7-Diphenylbicyclo[4.1.0]hept-3-ene-2,5-diylidene]dibenzenesulfonamide

ParameterValue
Temperature (K)110
R-factor0.032
wR-factor0.087
Data-to-parameter ratio15.2

Theoretical and Computational Investigations of Bicyclo 4.1.0 Hept 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intricate details of molecular structure, electronic states, and reactivity that are often difficult to probe experimentally. For bicyclic systems like bicyclo[4.1.0]hept-3-en-2-one, these methods are crucial for characterizing the complex interplay between the fused rings and the conjugated enone system.

The electronic structure of this compound and its analogues is of fundamental interest due to the interaction between the π-system of the enone and the Walsh orbitals of the cyclopropane (B1198618) ring. While specific studies on this compound are not widely reported, research on related compounds provides a strong basis for understanding its electronic characteristics.

Ab initio multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order Møller-Plesset perturbation theory (MP2), are essential for accurately describing the photochemistry of these systems, which often involves multiple electronic excited states. For the closely related bicyclo[4.1.0]hept-2-ene, CASSCF/MP2 calculations with the 6-31G* basis set have been employed to investigate its behavior upon direct photolysis. rsc.org These studies map the ground state (S₀) and the low-lying excited states (S₁, T₁, and T₂), providing a detailed picture of the electronic landscape. rsc.org

Density Functional Theory (DFT) is another powerful tool for investigating the electronic structure and has been used to study related bicyclic systems. For instance, DFT calculations can be used to estimate the strain energy of the bicyclo[4.1.0]heptane framework, which is a key factor in its reactivity. The presence of the ketone and the double bond in this compound would further influence the electronic distribution and strain energy compared to the parent bicyclo[4.1.0]heptane.

Computational MethodSystem StudiedKey FindingsReference
CASSCF/MP2Bicyclo[4.1.0]hept-2-eneMapping of S₀, S₁, T₁, and T₂ states, revealing diradical intermediates. rsc.org
DFTBicyclo[4.1.0]heptane derivativesEstimation of ring strain energy (approx. 15–20 kcal/mol for the parent system).
DFT (B3LYP)1-bicyclo[n.1.0] radicalsInvestigated ring-opening reactions, finding the expansion pathway to be favored. researchgate.net

Understanding the reactivity of this compound, especially its photochemical transformations, requires detailed mapping of the potential energy surfaces (PES) of its ground and excited states. The PES represents the energy of a molecule as a function of its geometry and is fundamental to identifying reaction pathways, intermediates, and transition states. acs.org

For the analogous bicyclo[4.1.0]hept-2-ene, computational studies have mapped the ground-state reaction pathways that lead to the formation of various photoproducts from two key diradical intermediates. rsc.org These studies show that upon photoexcitation, cleavage of a cyclopropane bond can occur with little to no energy barrier, leading to these diradical species which are minima on the excited-state PES. rsc.org

The elucidation of reaction pathways involves identifying the minimum energy paths connecting reactants, intermediates, transition states, and products. For photochemical reactions, this also includes locating points where different electronic states cross or come close in energy, as these are crucial for understanding non-radiative decay processes. iupac.org

System StudiedComputational ApproachFocus of StudyKey FindingsReference
Bicyclo[4.1.0]hept-2-eneCASSCF/MP2Direct photolysisIdentified barrierless cyclopropane bond cleavage on the S₁ surface leading to diradical intermediates. rsc.org
Bicyclo[3.1.0]hex-3-en-2-onesNot specifiedType-B rearrangementRevealed a zwitterionic intermediate in solution-phase photochemistry. rsc.org
s-cis-ButadieneAb initio calculationsPhotochemical conversionDemonstrated the role of conical intersections in leading to cyclobutene (B1205218) and bicyclobutane products. bgsu.edu

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and transition states provides a deeper, quantitative understanding of chemical reactions. For this compound, this is particularly important for predicting the outcomes of its potential photochemical rearrangements.

Conical intersections are points of degeneracy between two electronic potential energy surfaces in polyatomic molecules and act as efficient funnels for radiationless transitions between these states. core.ac.uk They are a central concept in modern photochemistry, explaining the rapid, often sub-picosecond, decay from an excited state back to the ground state. iupac.orgcore.ac.uk

In the photochemistry of bicyclo[4.1.0]hept-2-ene, computational studies have located several conical intersections between the first excited singlet state (S₁) and the ground state (S₀). rsc.org These intersections are found in the geometric vicinity of the diradical intermediates formed after the initial photo-induced cyclopropane ring opening. rsc.org The presence of these low-energy conical intersections explains the high efficiency of the photochemical reactions and the observation that the product distribution is independent of the excitation wavelength. rsc.org

Singlet-triplet crossings, also known as intersystem crossings (ISC), are another important non-radiative process where the molecule transitions between electronic states of different spin multiplicity. While direct photolysis of bicyclo[4.1.0]hept-2-ene is thought to proceed primarily through the singlet manifold via conical intersections, an alternative pathway involving S₁ → T₂ → T₁ → S₀ has been computationally investigated. rsc.org However, calculations indicate this route is not competitive with the direct S₁ → S₀ relaxation. rsc.org In contrast, triplet-sensitized photolysis populates the triplet state directly and leads to a different set of products, indicating the involvement of triplet state intermediates and reaction pathways. researchgate.net

System StudiedPhenomenonComputational FindingImplicationReference
Bicyclo[4.1.0]hept-2-eneConical Intersections (S₁/S₀)Three conical intersections identified near diradical intermediates.Facilitates efficient, rapid radiationless decay from the S₁ to the S₀ state. rsc.org
Bicyclo[4.1.0]hept-2-eneSinglet-Triplet CrossingThe S₁ → T₂ → T₁ → S₀ pathway is not competitive with direct S₁ → S₀ decay.Direct photolysis proceeds mainly through the singlet manifold. rsc.org
PolyenesConical IntersectionsCentral to understanding cis-trans isomerization and electrocyclization.A single conical intersection can lead to multiple ground state products. iupac.orgbgsu.edu

Computational chemistry allows for the calculation of the energies of reactants, products, and transition states, which in turn enables the determination of the kinetic and thermodynamic favorability of different reaction pathways.

For the ring-opening reactions of 1-bicyclo[n.1.0] radicals, DFT calculations have shown that the expansion pathway is favored both kinetically and thermodynamically over the non-expansion pathway. researchgate.net In the context of the photochemical reactions of bicyclo[4.1.0]hept-2-ene, the barriers separating the diradical minima on the S₁ surface from the S₁/S₀ conical intersections are calculated to be very small relative to the initial vertical excitation energy. rsc.org This low kinetic barrier is consistent with the experimental observation of rapid product formation. rsc.org

System/ReactionParameterValue/FindingMethodReference
trans-Bicyclo[4.1.0]hept-3-eneΔfH° (gas)232 kJ/molCalorimetry (Chyd) nist.gov
1-Bicyclo[n.1.0] radical ring openingReaction FavorabilityExpansion pathway is kinetically and thermodynamically favored.DFT (B3LYP) researchgate.net
Photolysis of Bicyclo[4.1.0]hept-2-eneS₁ barrierVery small barrier from diradical minima to S₁/S₀ conical intersection.CASSCF/MP2 rsc.org

Conformational Analysis and Molecular Mechanics (MM) Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Mechanics (MM) simulations offer a computationally efficient way to explore the conformational landscape of molecules. nih.gov These methods use classical physics to model the interactions between atoms, relying on a set of parameters known as a force field. acs.orgresearchgate.net While less accurate than quantum mechanical methods for describing electronic properties, MM is well-suited for studying the large-scale conformational changes of molecules.

For bicyclo[4.1.0]heptane systems, the fused cyclopropane ring acts as a conformational lock, reducing the number of available conformations of the six-membered ring. This pre-organization can be a key factor in controlling the stereoselectivity of its reactions. DFT calculations can complement MM simulations by providing more accurate energies for specific conformations and by assessing the strain energy of the bicyclic system.

SystemMethodFocusFindingReference
Bicyclo[4.1.0]heptan-2-oneGeneral Computational MethodsConformational PreferencesThe fused cyclopropane ring restricts the conformational flexibility of the six-membered ring.
Unsaturated HydrocarbonsWestheimer Method (MM)Structure and Energy CalculationDevelopment of force fields to calculate geometries and energies. acs.org
Chiral AlkenesMM2 Force FieldImproved Conformational AnalysisRefinement of force field parameters for better prediction of conformations. dss.go.th

Crystal Lattice Control and Solid-State Photochemistry Modeling

The study of photochemical reactions in the solid state offers a unique opportunity to understand the influence of molecular packing and crystal lattice forces on reaction pathways and product distributions. For this compound and its analogs, theoretical and computational investigations have been instrumental in elucidating the mechanisms that govern their behavior upon irradiation in a crystalline environment. This contrasts with solution-phase photochemistry, where molecules have greater conformational freedom.

Research on closely related bicyclic systems, such as bicyclo[3.1.0]hex-3-en-2-ones, has demonstrated that solid-state photochemistry can dramatically differ from that in solution. researchgate.netnih.gov In solution, the formation of a zwitterionic intermediate often dictates the reaction outcome, leading to products determined by electronic effects. researchgate.netnih.gov However, within the confines of a crystal lattice, the regioselectivity of photochemical reactions is often governed by the surrounding lattice structure rather than by inherent electronic preferences. nih.gov

Computational modeling plays a pivotal role in understanding these solid-state phenomena. A common theoretical approach involves creating a "mini crystal lattice" where a central, photo-excited molecule is surrounded by a sufficient number of neighboring molecules to simulate the crystal environment. nih.gov By replacing the central molecule with a computed transition state structure, researchers can model the reacting excited state within the lattice. nih.gov This allows for the calculation of overlap between the reacting species and its neighbors, as well as the associated energy changes, providing a quantitative basis for predicting and understanding reactivity in the solid state. nih.gov

For instance, studies on 6,6-disubstituted bicyclo[3.1.0]hex-3-en-2-ones have shown that while different stereoisomers produce the same photoproduct in solution via a common zwitterionic intermediate, they react differently within a crystal lattice. nih.gov The constraints of the lattice can favor the migration of a specific group based on its initial stereochemistry (endo or exo). nih.gov

While direct experimental and extensive computational studies on the crystal lattice control of the parent this compound are not widely documented, the principles derived from similar bicyclic ketones provide a strong framework for predicting its behavior. Theoretical investigations into the photochemistry of the related bicyclo[4.1.0]hept-2-ene have utilized ab initio multiconfigurational CASSCF/MP2 methods to map the ground and excited state potential energy surfaces. researchgate.net These studies have identified key diradical intermediates and conical intersections that facilitate radiationless decay and lead to the formation of various photoproducts. researchgate.net It is plausible that similar intermediates and pathways are relevant in the solid-state photochemistry of this compound, with the crystal lattice influencing the relative energies and accessibility of these intermediates and transition states.

Compound/SystemMethod/Basis SetKey Findings
Bicyclo[3.1.0]hex-3-en-2-ones"Mini crystal lattice" computational modelSolid-state photochemistry differs significantly from solution; regioselectivity is controlled by the lattice rather than electronics. nih.gov
6,6-disubstituted bicyclo[3.1.0]hex-3-en-2-onesTheoretical analysis paralleling experimental resultsIn the crystal lattice, endo and exo stereoisomers exhibit different photochemical reactivity, unlike in solution. nih.gov
Bicyclo[4.1.0]hept-2-eneAb initio multiconfigurational CASSCF/MP2 with 6-31G* basis setDirect photolysis leads to barrierless cyclopropane bond cleavage, forming singlet excited diradical intermediates that decay via conical intersections to ground-state products. researchgate.net

Synthetic Utility and Applications of Bicyclo 4.1.0 Hept 3 En 2 One in Advanced Organic Synthesis

Role as Versatile Intermediate in Organic Synthesis and Development of New Methodologies

Bicyclo[4.1.0]hept-3-en-2-one and its derivatives are highly valued as versatile intermediates in organic synthesis. Their rigid, bicyclic framework and the presence of both a ketone and a double bond allow for a variety of chemical transformations. This has led to the development of novel synthetic methodologies.

The strategic placement of functional groups on the this compound scaffold enables chemists to orchestrate complex reaction cascades. For instance, the enone functionality is susceptible to both 1,2- and 1,4-addition reactions, while the cyclopropane (B1198618) ring can undergo ring-opening reactions under specific conditions. These characteristics make it a powerful tool for constructing diverse molecular frameworks.

Research has demonstrated the utility of this scaffold in developing new synthetic strategies. For example, photochemical reactions of related bicyclo[2.2.2]oct-5-en-2-ones can lead to the formation of bicyclo[4.1.0]hept-2-enes, highlighting a pathway to this valuable ring system. oup.com Furthermore, the development of diversity-oriented synthesis, a strategy for creating large collections of structurally diverse molecules, often utilizes core structures like this compound to generate a wide range of novel compounds for biological screening. acs.org

Precursors for the Construction of Complex Organic Molecules

The inherent reactivity and defined stereochemistry of this compound make it an ideal starting material for the synthesis of intricate organic molecules, including natural products and complex polycyclic systems.

Natural Product Synthesis (e.g., Sesquiterpenes like Sesquicarene and Sirenin, Tropones)

The bicyclo[4.1.0]heptane core is a key structural motif in several biologically active natural products. This compound and its derivatives have been instrumental in the total synthesis of these complex molecules.

Sesquicarene: A highly stereospecific total synthesis of (±)-sesquicarene has been achieved through a photochemical transformation of a bicyclo[3.2.2]nona-3,6-dien-2-one derivative, which rearranges to form the bicyclo[4.1.0]hept-2-ene skeleton of sesquicarene. rsc.orgkisti.re.kr Another approach involves the conversion of a bicyclo[4.1.0]heptane derivative, demonstrating the versatility of this framework in constructing sesquiterpenes. journals.co.za

Sirenin: This fungal sexual pheromone, which possesses a bicyclo[4.1.0]heptane ring system, has been synthesized using intermediates derived from this compound. nih.govresearchgate.net The synthesis often involves a key cyclopropanation step to generate the characteristic bicyclic core. nih.govresearchgate.net

Tropones: this compound derivatives serve as precursors to tropones, which are non-benzenoid aromatic compounds with significant biological and theoretical interest. psu.edu The synthesis typically involves an allylic oxidation of a dihalobicyclo[4.1.0]heptene to the corresponding enone, followed by a dehydrohalogenation to yield the tropone (B1200060) skeleton. psu.edu

Building Blocks for Diverse Polycyclic Structures and Advanced Materials

The reactivity of the this compound scaffold extends beyond natural product synthesis, making it a valuable building block for a wide range of polycyclic structures and advanced materials. ontosight.ai The ability to undergo various cycloaddition and ring-opening reactions allows for the construction of complex, three-dimensional architectures.

The rigid nature of the bicyclic system is particularly advantageous for creating well-defined molecular scaffolds. acs.org These scaffolds can serve as the foundation for developing new materials with specific electronic, optical, or mechanical properties. The functional groups on the this compound ring can be modified to tune these properties, opening up possibilities in materials science.

Applications in Medicinal Chemistry Scaffold Development

The unique three-dimensional structure of the bicyclo[4.1.0]heptane framework makes it an attractive scaffold for the design of novel therapeutic agents. ontosight.aicymitquimica.com In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. mdpi.com

The rigid nature of the this compound scaffold can help to pre-organize appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. acs.org Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai

Furthermore, the bicyclo[4.1.0]heptane skeleton has been incorporated into carbocyclic nucleoside analogues, which are an important class of antiviral agents. nih.govmdpi.com The synthesis of these analogues often relies on the stereoselective functionalization of the bicyclic core.

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